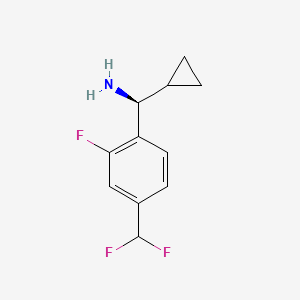
1,4-butanediol, tBDMS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Butanediol, tBDMS (tert-Butyldimethylsilyl) is a chemical compound that belongs to the family of diols, which are compounds containing two hydroxyl (OH) groups. It is a colorless, viscous liquid with a slightly sweet odor. This compound is widely used in various industrial applications due to its unique chemical properties.
准备方法
1,4-Butanediol, tBDMS can be synthesized through several methods. One common method involves the hydrogenation of maleic anhydride to produce succinic acid, which is then esterified and hydrogenated to yield 1,4-butanediol . Another method involves the reaction of acetylene with formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce 1,4-butanediol . Industrial production methods include the Reppe process, which uses acetylene and formaldehyde, and the Davy process, which involves the hydrogenation of maleic anhydride .
化学反应分析
1,4-Butanediol, tBDMS undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce gamma-butyrolactone (GBL) using copper-based catalysts.
Reduction: It can be reduced to form tetrahydrofuran (THF) in the presence of phosphoric acid and high temperature.
Substitution: It reacts with dicarboxylic acids to form polyesters and with diisocyanates to form polyurethanes.
Cyclization: When exposed to an acidic medium, it cyclizes to produce tetrahydrofuran.
Common reagents used in these reactions include copper-based catalysts, phosphoric acid, and various acids and bases. The major products formed from these reactions include gamma-butyrolactone, tetrahydrofuran, polyesters, and polyurethanes.
科学研究应用
1,4-Butanediol, tBDMS has a wide range of scientific research applications:
作用机制
1,4-Butanediol, tBDMS exerts its effects through various molecular targets and pathways. It is metabolized by alcohol dehydrogenase to gamma-hydroxybutyric acid (GHB), which then acts on the central nervous system . The compound affects synaptic plasticity via the ERK1/2-CREB-BDNF pathway, leading to the release of acetylcholine and ultimately affecting learning and memory .
相似化合物的比较
1,4-Butanediol, tBDMS can be compared with other similar compounds such as:
- 1,2-Butanediol
- 1,3-Butanediol
- 2,3-Butanediol
- cis-Butene-1,4-diol
These compounds share similar chemical structures but differ in their physical and chemical properties. For example, 1,2-butanediol and 1,3-butanediol have different hydroxyl group positions, which affect their reactivity and applications . This compound is unique due to its specific reactivity and applications in various industrial processes.
属性
CAS 编号 |
122795-01-1 |
|---|---|
分子式 |
C16H38O2Si2 |
分子量 |
318.64 g/mol |
IUPAC 名称 |
tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-dimethylsilane |
InChI |
InChI=1S/C16H38O2Si2/c1-15(2,3)19(7,8)17-13-11-12-14-18-20(9,10)16(4,5)6/h11-14H2,1-10H3 |
InChI 键 |
FQBZLVHZDYXUDM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCCCCO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)








